molecular formula C11H14BrNO2 B8130529 5-Bromo-2-isopropoxy-N-methylbenzamide

5-Bromo-2-isopropoxy-N-methylbenzamide

Cat. No.: B8130529
M. Wt: 272.14 g/mol
InChI Key: YNMUPOVOVRIOBE-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxy-N-methylbenzamide (CAS: 2270910-95-5) is a substituted benzamide derivative with the molecular formula C₁₁H₁₄BrNO₂ and a molecular weight of 272.15 g/mol . Its structure features a bromine atom at the 5-position of the benzene ring, an isopropoxy group at the 2-position, and an N-methyl substitution on the benzamide moiety.

Properties

IUPAC Name

5-bromo-N-methyl-2-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7(2)15-10-5-4-8(12)6-9(10)11(14)13-3/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMUPOVOVRIOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropoxy-N-methylbenzamide typically involves the bromination of 2-isopropoxy-N-methylbenzamide. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isopropoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-isopropoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications CAS Number Evidence ID
5-Bromo-2-isopropoxy-N-methylbenzamide C₁₁H₁₄BrNO₂ 272.15 5-Br, 2-isopropoxy, N-methyl 2270910-95-5
5-Bromo-N-(2-isobutyl-1,3-dioxo-isoindol-5-yl)-2-methoxybenzamide C₂₁H₂₁BrN₂O₄ 453.32 5-Br, 2-methoxy, isoindolyl group 723735-67-9
2-Bromo-N-[5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl]benzamide C₂₀H₁₅BrN₄O 407.27 2-Br, imidazopyrimidine substituent 847387-85-3
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide C₁₂H₁₂BrFNO 285.14 5-Br, 2-F, 3-methyl, N-cyclopropyl 1512044-54-0
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 5-Br, 2-F, 2-methoxyphenyl Not specified
2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide C₂₁H₂₁BrN₄O₅ 489.32 Pyrimidine core, trimethoxyphenyl, N-methyl 1884220-36-3

Key Structural and Functional Differences

Substituent Position and Identity

  • The target compound’s isopropoxy group at the 2-position distinguishes it from analogs with methoxy (e.g., ), fluoro (e.g., ), or chloro (e.g., ) substituents. Isopropoxy’s bulkiness may enhance lipophilicity compared to smaller groups like methoxy.
  • Bromine Position : While the target compound has bromine at the 5-position, others like 2-bromo-N-[5-(imidazopyrimidin-2-yl)phenyl]benzamide () feature bromine at the 2-position, altering electronic and steric profiles.

The pyrimidine-containing analog in introduces a nitrogen-rich heterocycle, likely enhancing binding affinity in kinase inhibition or nucleic acid-targeted applications.

Physicochemical Properties Molecular Weight: The target compound (272.15 g/mol) is smaller than analogs with extended aromatic systems (e.g., 489.32 g/mol in ), suggesting better bioavailability.

Functional Implications

  • Pharmaceutical Potential: The N-methyl group in the target compound may mitigate metabolic instability compared to unmethylated analogs (e.g., ).
  • Agrochemical Applications : Brominated benzamides are often explored as herbicides or fungicides; the isopropoxy group’s stability could enhance environmental persistence compared to fluoro or methoxy derivatives.

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